4-Nitrobenzenesulfonohydrazide

Description

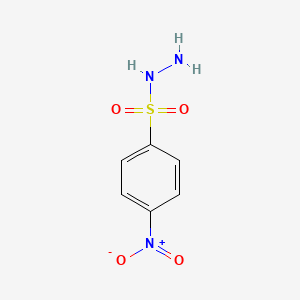

Structure

3D Structure

Properties

IUPAC Name |

4-nitrobenzenesulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4S/c7-8-14(12,13)6-3-1-5(2-4-6)9(10)11/h1-4,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFQGKRLZCXSPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30278033 | |

| Record name | 4-Nitrobenzenesulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2937-05-5 | |

| Record name | NSC5767 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitrobenzenesulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Nitrobenzenesulfonohydrazide synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 4-Nitrobenzenesulfonohydrazide

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis and characterization of 4-Nitrobenzenesulfonohydrazide. It offers field-proven insights into the experimental causality, self-validating protocols, and authoritative grounding necessary for successful and reproducible outcomes.

Introduction and Strategic Importance

4-Nitrobenzenesulfonohydrazide, also known as NBSH or nosyl hydrazine, is a pivotal reagent in modern organic chemistry.[1][2] With the molecular formula C6H7N3O4S, this pale yellow to light brown crystalline powder serves as a critical building block in diverse synthetic applications.[1][2] Its utility is most pronounced in the synthesis of pharmaceuticals and dyes, where it functions as a key intermediate.[1] The compound is particularly valued for its ability to react with aldehydes and ketones to form hydrazones and pyrazoles, which are important structural motifs in many biologically active molecules.[1] This guide delineates a robust methodology for the synthesis of 4-Nitrobenzenesulfonohydrazide and details the analytical techniques essential for its thorough characterization, ensuring high purity and structural integrity for downstream applications.

Synthesis of 4-Nitrobenzenesulfonohydrazide: A Mechanistic Approach

The synthesis of 4-Nitrobenzenesulfonohydrazide is primarily achieved through the reaction of 4-nitrobenzenesulfonyl chloride with hydrazine. This reaction is a classic example of nucleophilic substitution at a sulfonyl sulfur center.

Underlying Mechanism and Rationale

The reaction proceeds via a nucleophilic attack by the highly nucleophilic nitrogen atom of hydrazine on the electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride. The potent electron-withdrawing effect of the para-nitro group enhances the electrophilicity of the sulfonyl sulfur, making it highly susceptible to nucleophilic attack. The subsequent departure of the chloride ion, a good leaving group, results in the formation of the stable sulfonohydrazide product. The use of a suitable solvent is crucial to facilitate the interaction of the reactants.

Visualizing the Synthesis Workflow

The following diagram illustrates the streamlined process from starting materials to the purified final product.

Caption: Workflow for the synthesis of 4-Nitrobenzenesulfonohydrazide.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials and Equipment:

-

4-Nitrobenzenesulfonyl chloride

-

Hydrazine hydrate (handle with extreme caution)

-

Tetrahydrofuran (THF) or Ethanol

-

Distilled water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask equipped with a magnetic stirrer and addition funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-nitrobenzenesulfonyl chloride (1.0 eq) in a suitable solvent like THF or ethanol. Cool the solution to 0 °C using an ice bath.

-

Addition of Hydrazine: Slowly add a solution of hydrazine hydrate (approx. 2.0 eq) dropwise to the cooled solution of 4-nitrobenzenesulfonyl chloride over 30 minutes with vigorous stirring. The excess hydrazine ensures complete consumption of the sulfonyl chloride.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching and Extraction: Once the reaction is complete, carefully quench the reaction by adding cold distilled water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any HCl formed) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification - Recrystallization: Purify the crude solid by recrystallization.[3] Dissolve the solid in a minimum amount of hot solvent (e.g., ethanol or an ethanol/water mixture).[4][5] Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[4]

-

Isolation and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure 4-Nitrobenzenesulfonohydrazide.[3]

Safety and Handling

-

Hydrazine: Hydrazine is highly toxic, corrosive, and a suspected carcinogen.[6][7][8] It is also flammable.[7][8] Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, a flame-resistant lab coat, and chemical splash goggles with a face shield.[6][7] Store under an inert atmosphere and away from heat and ignition sources.[6][8]

-

4-Nitrobenzenesulfonyl chloride: This compound is corrosive and moisture-sensitive.[9][10][11] Avoid contact with skin and eyes, and prevent inhalation.[9] Handle in a dry, well-ventilated area.[9][10]

-

General Precautions: Always add reagents slowly and control the reaction temperature to prevent runaway reactions.

Comprehensive Characterization

Confirming the identity and purity of the synthesized 4-Nitrobenzenesulfonohydrazide is paramount. A combination of physical and spectroscopic methods provides a definitive structural confirmation.

Caption: Structure of 4-Nitrobenzenesulfonohydrazide.

Physical Properties

-

Appearance: Pale yellow to light brown crystalline powder.[1]

-

Molecular Formula: C6H7N3O4S[2]

-

Molecular Weight: 217.21 g/mol [2]

-

Melting Point: A sharp melting point is indicative of high purity. The reported melting point can vary, but a typical range is around 105-112°C.[12]

Spectroscopic Analysis

| Technique | Expected Observations |

| FT-IR (KBr, cm⁻¹) | ~3300-3400: N-H stretching (hydrazide); ~1520 & ~1350: Asymmetric and symmetric N=O stretching (nitro group); ~1340 & ~1160: Asymmetric and symmetric S=O stretching (sulfonyl group); ~3100: Aromatic C-H stretching; ~1600, ~1480: Aromatic C=C stretching. |

| ¹H NMR (DMSO-d₆, δ ppm) | ~8.4 (d, 2H): Aromatic protons ortho to the NO₂ group; ~8.0 (d, 2H): Aromatic protons ortho to the SO₂NHNH₂ group; ~4.5 (s, 2H): -NH₂ protons; ~9.8 (s, 1H): -SO₂NH- proton. The aromatic region typically shows a distinct AA'BB' pattern.[13][14] |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~150: Aromatic carbon attached to NO₂; ~145: Aromatic carbon attached to SO₂; ~129: Aromatic carbons ortho to SO₂; ~125: Aromatic carbons ortho to NO₂. |

| Mass Spec. (EI-MS, m/z) | 217 [M]⁺: Molecular ion peak. Key fragments may include losses of NHNH₂, SO₂, and NO₂. |

Interpreting the Data: A Self-Validating System

-

FT-IR: The presence of all key functional group peaks (N-H, N=O, S=O) provides strong evidence for the formation of the desired product. The absence of a strong S-Cl stretching band confirms the consumption of the starting material.

-

¹H NMR: The characteristic downfield doublet pattern for the para-substituted aromatic ring, along with the distinct signals for the hydrazide protons, confirms the regiochemistry and overall structure.[13] The integration values (2H:2H:2H:1H) must align with the proposed structure.

-

Mass Spectrometry: The observation of the correct molecular ion peak at m/z 217 confirms the molecular weight and formula of the synthesized compound.[2]

Conclusion

This guide provides a robust and reliable framework for the synthesis and characterization of 4-Nitrobenzenesulfonohydrazide. By understanding the causality behind the experimental design and adhering to the detailed protocols for synthesis and characterization, researchers can confidently produce and validate this important chemical reagent. The integration of spectroscopic data serves as a self-validating system, ensuring the high quality required for demanding applications in pharmaceutical and materials science research.

References

- Vulcanchem. (E)-N'-(4-nitrobenzylidene)benzenesulfonohydrazide.

- LookChem. Cas 2937-05-5, 4-nitrobenzenesulfonohydrazide.

- Thermo Scientific Chemicals. 4-Nitrobenzenesulfonic acid hydrate, 98% 25 g.

- PubChem. 4-Nitrobenzenesulfonohydrazide | C6H7N3O4S | CID 221323.

- University of Notre Dame. Hydrazine - Risk Management and Safety.

- University of California, Los Angeles. Recrystallization.

- PubChem. 4-Nitrobenzenesulfonamide | C6H6N2O4S | CID 22784.

- New Jersey Department of Health. Hydrazine - Hazardous Substance Fact Sheet.

- ChemicalBook. HYDRAZINE - Safety Data Sheet.

- Santa Cruz Biotechnology. 4-Nitrobenzenesulfonyl chloride.

- Benchchem. Application Note: Interpreting the ¹H NMR Spectrum of 4-Nitrobenzenesulfonic Acid.

- TCI Chemicals. SAFETY DATA SHEET.

- The Royal Society of Chemistry. Supporting information.

- ChemicalBook. 4-Nitrobenzenesulfonamide(6325-93-5) 1H NMR spectrum.

- ACS Publications. N-Isopropylidene-N'-2-nitrobenzenesulfonyl Hydrazine, a Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes | The Journal of Organic Chemistry.

- NIST WebBook. 4-Nitrobenzoic hydrazide.

- Guidechem. What is the role of 4-Nitrobenzenesulfonyl chloride in organic synthesis protecting group reactions?.

- Sigma-Aldrich. 4-Nitrobenzoic hydrazide 98 636-97-5.

- ChemicalBook. 4-Nitrobenzenesulfonyl chloride(98-74-8) 1H NMR spectrum.

- PubChem. 4-Nitrobenzenesulfonyl azide | C6H4N4O4S | CID 542778.

- Google Patents. EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines.

- ACS Publications. Preparation of the Reagent o-Nitrobenzenesulfonylhydrazide | The Journal of Organic Chemistry.

- SciSpace. N-Isopropylidene-N'-2-nitrobenzenesulfonyl Hydrazine, a Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diaz.

- ChemicalBook. 4-NITROBENZHYDRAZIDE | 636-97-5.

- NIH. N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes - PMC.

- Sciencemadness.org. The Reaction of Hydrazine Hydrate on Nitro-Compounds and a New Route to Synthetic Oestrogens.

- ChemicalBook. 4-Nitrobenzenesulfonyl chloride | 98-74-8.

- YouTube. How To Recrystallize A Solid.

- NIST WebBook. 4-Nitrobenzoic hydrazide.

- YouTube. Recrystallization - Organic Chemistry Lab Technique.

Sources

- 1. Cas 2937-05-5,4-nitrobenzenesulfonohydrazide | lookchem [lookchem.com]

- 2. 4-Nitrobenzenesulfonohydrazide | C6H7N3O4S | CID 221323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 7. nj.gov [nj.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. 4-Nitrobenzenesulfonyl chloride | 98-74-8 [amp.chemicalbook.com]

- 12. 4-Nitrobenzenesulfonic acid hydrate, 98% 25 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. rsc.org [rsc.org]

physicochemical properties of 4-Nitrobenzenesulfonohydrazide

An In-depth Technical Guide to the Physicochemical Properties of 4-Nitrobenzenesulfonohydrazide

**Abstract

This technical guide provides a comprehensive analysis of the (Nosyl Hydrazine), a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's behavior. We delve into its structural and spectral characteristics, solubility profile, and thermal properties, underpinned by field-proven experimental protocols. Where definitive experimental data is not publicly available, we provide expert analysis based on structurally related compounds and outline robust methodologies for empirical determination. This guide is designed to be a self-validating resource, empowering scientists to confidently utilize, characterize, and deploy this important chemical building block.

Molecular and Chemical Identity

4-Nitrobenzenesulfonohydrazide, also known as Nosyl Hydrazine, is a pale yellow to light brown crystalline powder.[1] Its structure is characterized by a para-substituted benzene ring bearing a strongly electron-withdrawing nitro group and a sulfonohydrazide moiety. This unique combination of functional groups dictates its reactivity, making it a valuable tool in synthetic chemistry, particularly for the derivatization of carbonyl compounds and in the formation of various heterocyclic systems.[1]

| Identifier | Value | Source |

| IUPAC Name | 4-nitrobenzenesulfonohydrazide | [2] |

| Synonyms | 4-nitrobenzene-1-sulfonohydrazide, Nosyl hydrazine | [1][2] |

| CAS Number | 2937-05-5 | [1][2] |

| Molecular Formula | C₆H₇N₃O₄S | [1][2] |

| Molecular Weight | 217.21 g/mol | [2] |

| Canonical SMILES | C1=CC(=CC=C1[O-])S(=O)(=O)NN | [2] |

Synthesis and Purification

The synthesis of 4-Nitrobenzenesulfonohydrazide is most commonly achieved through the nucleophilic substitution of the chloride in 4-nitrobenzenesulfonyl chloride with hydrazine. This reaction is straightforward and generally high-yielding.

Sources

4-Nitrobenzenesulfonohydrazide molecular structure and analysis

An In-depth Technical Guide to the Molecular Structure and Analysis of 4-Nitrobenzenesulfonohydrazide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of 4-Nitrobenzenesulfonohydrazide (NBSH), a pivotal reagent in organic synthesis and pharmaceutical development. We delve into its fundamental physicochemical properties, molecular structure, and detailed analytical characterization. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights and step-by-step protocols for synthesis and analysis. We will explore the causality behind experimental choices and provide a framework for its effective utilization in a laboratory setting.

Introduction: The Versatility of a Core Reagent

4-Nitrobenzenesulfonohydrazide, also known by its synonym Nosylhydrazide or NBSH, is a pale yellow to light brown crystalline powder with the molecular formula C₆H₇N₃O₄S.[1][2] Its strategic importance in modern chemistry stems from the unique reactivity imparted by its constituent functional groups: a nitro-substituted aromatic ring, a sulfonamide linkage, and a terminal hydrazide moiety.

This combination makes NBSH an exceptionally versatile building block. It is widely employed as a reagent in the synthesis of pharmaceuticals and dyes.[1] The hydrazide group readily reacts with aldehydes and ketones to form stable hydrazones, which are crucial intermediates in the production of various drugs and heterocyclic compounds like pyrazoles.[1] Furthermore, in analytical chemistry, this derivatization reaction is exploited to detect and quantify carbonyl compounds.[1] In the realm of synthetic organic chemistry, NBSH and its derivatives are instrumental in transformations such as the Mitsunobu reaction for the deoxygenation of alcohols.[3][4]

This guide offers an in-depth exploration of the NBSH molecule, from its synthesis and structural properties to its comprehensive analysis using modern spectroscopic and crystallographic techniques.

Molecular Identity and Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is the bedrock of its effective and safe application.

Table 1: Key Identifiers and Properties of 4-Nitrobenzenesulfonohydrazide

| Property | Value | Source |

| IUPAC Name | 4-nitrobenzenesulfonohydrazide | PubChem[2] |

| CAS Number | 2937-05-5 | PubChem[2] |

| Molecular Formula | C₆H₇N₃O₄S | PubChem[2] |

| Molecular Weight | 217.21 g/mol | PubChem[2] |

| Appearance | Pale yellow to light brown crystalline powder | LookChem[1] |

| Boiling Point | 431.3°C at 760 mmHg | LookChem[1] |

| Density | 1.562 g/cm³ | LookChem[1] |

| Flash Point | 214.6°C | LookChem[1] |

Below is the two-dimensional chemical structure of 4-Nitrobenzenesulfonohydrazide, illustrating the connectivity of its atoms.

Caption: 2D structure of 4-Nitrobenzenesulfonohydrazide.

Synthesis and Mechanistic Insight

The preparation of NBSH is a straightforward and scalable process, typically achieved by the reaction of 4-nitrobenzenesulfonyl chloride with hydrazine hydrate. Understanding the mechanism is key to optimizing yield and purity.

Mechanism: The synthesis proceeds via a nucleophilic acyl substitution. The highly nucleophilic terminal nitrogen of hydrazine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the final product. The reaction is typically performed at a low temperature to control its exothermicity.

Caption: General workflow for the synthesis of NBSH.

Experimental Protocol: Synthesis of 4-Nitrobenzenesulfonohydrazide[5]

-

Reagent Preparation: Dissolve 4-nitrobenzenesulfonyl chloride (0.01 mol) in ethanol (30 ml) in a flask equipped with a magnetic stirrer.

-

Initial Reaction: Cool the solution to 0°C (273 K) using an ice bath.

-

Hydrazine Addition: While stirring vigorously, slowly add hydrazine hydrate (99%, 5 ml). The addition should be dropwise to maintain the low temperature.

-

Stirring Period 1: Continue stirring the reaction mixture at 0°C for 15 minutes.

-

Stirring Period 2: Remove the ice bath and allow the mixture to warm to 30°C (303 K). Continue stirring for an additional 3 hours.

-

Isolation: Concentrate the reaction mixture by removing the excess ethanol under reduced pressure.

-

Purification: Wash the resulting solid product with cold water to remove any remaining salts and impurities.

-

Drying: Dry the purified solid to obtain 4-nitrobenzenesulfonohydrazide.

Trustworthiness Check: The purity of the synthesized compound should be verified by Thin Layer Chromatography (TLC) and melting point analysis before proceeding with further applications.[5]

Comprehensive Structural Analysis

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of NBSH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For a para-substituted benzene ring like that in NBSH, a characteristic pattern is expected.

-

¹H NMR Insights: The aromatic region of the ¹H NMR spectrum of NBSH is expected to display a classic AA'BB' system, which often simplifies to two distinct doublets due to the strong electronic effects of the para-substituents.[6]

-

Aromatic Protons (Hₐ, ortho to -SO₂NHNH₂): These protons are shielded relative to Hₑ and will appear as a doublet further upfield.

-

Aromatic Protons (Hₑ, ortho to -NO₂): The powerful electron-withdrawing nitro group deshields these protons, causing their doublet to appear significantly downfield.[6]

-

Hydrazide Protons (-NH-NH₂): These protons are exchangeable and may appear as broad singlets. Their chemical shift can be concentration and solvent-dependent.

-

Table 2: Predicted ¹H NMR Data for 4-Nitrobenzenesulfonohydrazide

| Protons | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Integration |

| Aromatic (ortho to -NO₂) | ~8.4 | Doublet | 2H |

| Aromatic (ortho to -SO₂-) | ~8.0 | Doublet | 2H |

| -NH- | Variable (Broad) | Singlet | 1H |

| -NH₂ | Variable (Broad) | Singlet | 2H |

This data is predictive and actual values may vary based on solvent and instrument parameters. An example spectrum for a related compound, N-(4-Methoxyphenyl)-4-nitrobenzenesulfonamide, shows aromatic doublets at 8.36 ppm and 7.97 ppm in DMSO.[7]

Experimental Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of dry NBSH.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

-

Homogenization: Gently vortex or shake the tube until the sample is fully dissolved.

-

Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to standard instrument protocols.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring their characteristic vibrations.

-

Causality of IR Peaks: The specific frequencies at which bonds vibrate are determined by the bond strength and the masses of the connected atoms. This allows for the confident assignment of peaks to functional groups.

-

N-H Stretching: The hydrazide N-H bonds will give rise to one or two sharp-to-medium peaks in the 3300-3400 cm⁻¹ region.

-

S=O Stretching: The sulfonyl group exhibits two strong, characteristic stretching bands: an asymmetric stretch around 1350 cm⁻¹ and a symmetric stretch around 1160 cm⁻¹.

-

N-O Stretching: The nitro group also shows two strong stretches: an asymmetric one near 1530 cm⁻¹ and a symmetric one near 1350 cm⁻¹ (which may overlap with the S=O stretch).

-

Aromatic C=C Stretching: Peaks in the 1400-1600 cm⁻¹ region are indicative of the benzene ring.

-

Table 3: Characteristic IR Absorption Frequencies for NBSH

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydrazide (N-H) | Stretch | 3300 - 3400 | Medium |

| Nitro (N-O) | Asymmetric Stretch | ~1530 | Strong |

| Nitro (N-O) | Symmetric Stretch | ~1350 | Strong |

| Sulfonyl (S=O) | Asymmetric Stretch | ~1350 | Strong |

| Sulfonyl (S=O) | Symmetric Stretch | ~1160 | Strong |

| Aromatic (C=C) | Stretch | 1400 - 1600 | Medium-Weak |

Experimental Protocol: KBr Pellet for IR Analysis

-

Sample Preparation: Grind a small amount (~1-2 mg) of NBSH with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous mixture is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure.

-

Expected Data: In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for NBSH would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (217.21). Common fragmentation pathways may include the loss of the nitro group (NO₂), the hydrazide group (NHNH₂), or cleavage of the S-N bond.

X-ray Crystallography

-

Structural Insights from Derivatives: Studies on N'-benzylidene-4-nitrobenzenesulfonohydrazide derivatives show that these molecules often crystallize in monoclinic systems.[5] The crystal packing is heavily influenced by intermolecular hydrogen bonds, typically N–H⋯O interactions between the sulfonamide NH group and an oxygen atom of a nitro group on an adjacent molecule.[5] Additionally, π–π stacking interactions between the aromatic rings contribute to the stability of the crystal lattice.[8] These features are highly likely to be present in the crystal structure of NBSH itself.

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. NBSH is considered a hazardous substance and must be handled with appropriate care.[1]

-

Primary Hazards: The compound is flammable and can cause skin and eye irritation.[1][9] Inhalation of dust should be avoided.[9][10]

-

Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat when handling this compound.[9][11] Work should be conducted in a well-ventilated area or under a chemical fume hood.[11]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place away from heat and sources of ignition.[9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][10]

Conclusion

4-Nitrobenzenesulfonohydrazide is a cornerstone reagent whose utility is rooted in its distinct molecular architecture. Its para-substituted aromatic ring, activated by strong electron-withdrawing groups, and its reactive hydrazide function, make it indispensable for creating complex molecular frameworks. A comprehensive analytical approach, combining NMR, IR, and MS, is crucial for verifying its identity and purity. This guide has provided the foundational knowledge, practical protocols, and mechanistic insights required for the confident and safe application of NBSH in advanced chemical research and development.

References

-

LookChem. Cas 2937-05-5, 4-nitrobenzenesulfonohydrazide. [Link]

-

Jasinski, J., et al. (2015). Crystal structures and the Hirshfeld surface analysis of (E)-4-nitro-N′-(o-chloro, o- and p-methylbenzylidene)benzenesulfonohydrazides. Acta Crystallographica Section E, 71(Pt 8), o602–o609. [Link]

-

PubChem. 4-Nitrobenzenesulfonohydrazide. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Nitrobenzenesulfonamide. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supporting information: General procedure for the synthesis of sulfonamides. [Link]

-

ChemBK. 4-NITROBENZENESULFONOHYDRAZIDE. [Link]

-

Movassaghi, M., & Ahmad, O. K. (2007). N-Isopropylidene-N'-2-nitrobenzenesulfonyl Hydrazine, a Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes. The Journal of Organic Chemistry, 72(5), 1838–1841. [Link]

-

NIST. 4-Nitrobenzoic hydrazide. NIST Chemistry WebBook. [Link]

-

Movassaghi, M., & Ahmad, O. K. (2007). N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes. Journal of Organic Chemistry, 72(5), 1838-1841. [Link]

-

PubChem. 4-Nitrobenzenesulfonyl azide. National Center for Biotechnology Information. [Link]

Sources

- 1. Cas 2937-05-5,4-nitrobenzenesulfonohydrazide | lookchem [lookchem.com]

- 2. 4-Nitrobenzenesulfonohydrazide | C6H7N3O4S | CID 221323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structures and the Hirshfeld surface analysis of (E)-4-nitro-N′-(o-chloro, o- and p-methylbenzylidene)benzenesulfonohydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. (E)-N'-(4-nitrobenzylidene)benzenesulfonohydrazide () for sale [vulcanchem.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

A Technical Guide to the Spectral Analysis of 4-Nitrobenzenesulfonohydrazide

This in-depth technical guide provides a comprehensive analysis of the spectral data for 4-nitrobenzenesulfonohydrazide, a key reagent and intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure technical accuracy and field-proven insights.

Introduction

4-Nitrobenzenesulfonohydrazide (C₆H₇N₃O₄S) is a versatile organic compound characterized by a nitro-substituted benzene ring attached to a sulfonohydrazide functional group. Its utility in organic synthesis, particularly in the formation of hydrazones and as a source of diimide for reductions, necessitates a thorough understanding of its structural and electronic properties.[1][2] This guide provides a detailed examination of its spectral characteristics to facilitate its unambiguous identification and quality assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4-nitrobenzenesulfonohydrazide, both ¹H and ¹³C NMR provide critical information about the molecular framework.

¹H NMR Analysis

The ¹H NMR spectrum of 4-nitrobenzenesulfonohydrazide is predicted to be characterized by distinct signals for the aromatic protons and the hydrazide protons. The para-substitution of the benzene ring with two strong electron-withdrawing groups (the nitro and the sulfonohydrazide groups) results in a simplified and predictable pattern in the aromatic region.[3]

Predicted ¹H NMR Data (in DMSO-d₆)

| Protons | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Integration | Coupling Constant (J) [Hz] |

| H-2, H-6 (ortho to -SO₂NHNH₂) | ~ 7.9 - 8.1 | Doublet | 2H | ~ 8-9 |

| H-3, H-5 (ortho to -NO₂) | ~ 8.2 - 8.4 | Doublet | 2H | ~ 8-9 |

| -NH- | ~ 10.0 - 10.5 | Broad Singlet | 1H | - |

| -NH₂ | ~ 4.5 - 5.0 | Broad Singlet | 2H | - |

The aromatic protons are expected to appear as two distinct doublets due to ortho-coupling, forming a classic AA'BB' system. The protons ortho to the nitro group are more deshielded and thus appear further downfield compared to those ortho to the sulfonohydrazide group. The labile protons of the hydrazide moiety will appear as broad singlets and their chemical shifts can be highly dependent on the solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 4-nitrobenzenesulfonohydrazide.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it is a good solvent for many organic compounds and will allow for the observation of the N-H protons).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Spectral Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Logical Relationship: Spin-Spin Coupling in the Aromatic Ring

Caption: Ortho-coupling between adjacent aromatic protons.

¹³C NMR Analysis

The ¹³C NMR spectrum of 4-nitrobenzenesulfonohydrazide is predicted to show four signals in the aromatic region due to the symmetry of the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ) [ppm] |

| C-1 (ipso to -SO₂NHNH₂) | ~ 145 - 148 |

| C-2, C-6 | ~ 128 - 130 |

| C-3, C-5 | ~ 124 - 126 |

| C-4 (ipso to -NO₂) | ~ 150 - 152 |

The carbon atom attached to the nitro group (C-4) is expected to be the most deshielded, followed by the carbon attached to the sulfonohydrazide group (C-1). The chemical shifts of substituted benzene carbons can be estimated using empirical substituent effects.[4]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

-

Spectral Acquisition:

-

Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence. This will result in singlet peaks for each unique carbon atom.

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Process the FID similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 4-nitrobenzenesulfonohydrazide is expected to show characteristic absorption bands for the N-H, S=O, and NO₂ groups.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch (hydrazide) | 3400 - 3200 |

| C-H Stretch (aromatic) | 3100 - 3000 |

| S=O Stretch (sulfonyl, asymmetric) | 1350 - 1300 |

| S=O Stretch (sulfonyl, symmetric) | 1180 - 1140 |

| NO₂ Stretch (asymmetric) | 1550 - 1500 |

| NO₂ Stretch (symmetric) | 1370 - 1330 |

| C=C Stretch (aromatic) | 1600 - 1450 |

The presence of strong absorption bands in these regions would provide strong evidence for the structure of 4-nitrobenzenesulfonohydrazide. The N-H stretching region may show multiple bands due to the presence of both -NH- and -NH₂ groups.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of 4-nitrobenzenesulfonohydrazide with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Key Functional Groups and Their Vibrational Modes

Caption: Key IR vibrational modes of 4-Nitrobenzenesulfonohydrazide.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum Data

| Ion | m/z (predicted) | Description |

| [M]⁺ | 217 | Molecular Ion |

| [M - NHNH₂]⁺ | 186 | Loss of hydrazinyl radical |

| [C₆H₄NO₂S]⁺ | 154 | Loss of SO₂NHNH₂ group |

| [C₆H₄NO₂]⁺ | 122 | Loss of SO₂ |

| [C₆H₄]⁺ | 76 | Loss of NO₂ |

The molecular ion peak is expected at an m/z of 217, corresponding to the molecular weight of 4-nitrobenzenesulfonohydrazide.[1] The fragmentation pattern is likely to be dominated by cleavage of the S-N and S-C bonds, as well as the loss of small neutral molecules like SO₂ and NO₂.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

-

Ionization:

-

Ionize the sample using electron ionization (EI). In EI, high-energy electrons bombard the sample, causing ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

-

Proposed Fragmentation Pathway

Caption: A plausible fragmentation pathway for 4-Nitrobenzenesulfonohydrazide.

Integrated Spectral Analysis

The combination of NMR, IR, and MS data provides a powerful and self-validating system for the structural confirmation of 4-nitrobenzenesulfonohydrazide. The ¹H and ¹³C NMR spectra establish the carbon-hydrogen framework, particularly the para-substituted aromatic ring. The IR spectrum confirms the presence of the key functional groups: the nitro group, the sulfonyl group, and the hydrazide moiety. Finally, the mass spectrum confirms the molecular weight and provides further structural information through the analysis of its fragmentation pattern. Together, these techniques offer a comprehensive and unambiguous characterization of the molecule.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Movassaghi, M., & Ahmad, O. K. (2007). N-Isopropylidene-N'-2-nitrobenzenesulfonyl Hydrazine, a Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes. The Journal of Organic Chemistry, 72(5), 1838–1841. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitrobenzenesulfonohydrazide. Retrieved from [Link]

-

LookChem. (n.d.). Cas 2937-05-5, 4-nitrobenzenesulfonohydrazide. Retrieved from [Link]

-

ResearchGate. (2015). FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of T4. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b) 4-aminophenyl-4'-aminobenobenzoate. Retrieved from [Link]

-

NIST. (n.d.). 4-Nitrobenzoic hydrazide. Retrieved from [Link]

-

YouTube. (2020, November 5). Fragmentation in mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra for 4-nitrophenyl benzenesulfonate. Retrieved from [Link]

-

SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Research Square. (2020, February 25). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. Retrieved from [Link]

-

RJPBCS. (n.d.). Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4-Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene). Retrieved from [https://www.rjpbcs.com/pdf/2016_7(2)/[5].pdf]([Link]5].pdf)

-

NIST. (n.d.). Benzaldehyde, 4-nitro-. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-Nitrobenzenesulfonohydrazide in Organic Solvents

Introduction: The Critical Role of Solubility in the Application of 4-Nitrobenzenesulfonohydrazide

4-Nitrobenzenesulfonohydrazide (NBSH), a pale yellow to light brown crystalline powder, is a versatile reagent with significant applications in both synthetic and analytical chemistry.[1] Its utility extends to the pharmaceutical industry as an intermediate in drug synthesis and in the dye industry.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of the solubility of 4-Nitrobenzenesulfonohydrazide in various organic solvents is paramount. Solubility dictates the choice of solvent for chemical reactions, purification processes such as crystallization, and formulation development.[2][3] Poor solubility can present significant challenges in achieving desired reaction kinetics, product purity, and bioavailability in pharmaceutical applications.[2][4]

This technical guide provides a detailed exploration of the solubility of 4-Nitrobenzenesulfonohydrazide. It is designed to equip researchers with the foundational knowledge and practical methodologies to effectively work with this compound. We will delve into the theoretical principles governing its solubility, present standardized protocols for its empirical determination, and discuss the critical factors that influence its dissolution in organic media.

Physicochemical Properties of 4-Nitrobenzenesulfonohydrazide

A foundational understanding of the physicochemical properties of 4-Nitrobenzenesulfonohydrazide is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃O₄S | [1][5] |

| Molecular Weight | 217.21 g/mol | [5] |

| Appearance | Pale yellow to light brown crystalline powder | [1] |

| Boiling Point | 431.3°C at 760 mmHg | [1] |

| Density | 1.562 g/cm³ | [1] |

| Topological Polar Surface Area | 126 Ų | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 6 | [5] |

| XLogP3 | -0.3 | [5] |

The presence of a nitro group (-NO₂) and a sulfonohydrazide group (-SO₂NHNH₂) imparts a high degree of polarity to the molecule, as indicated by the large topological polar surface area.[5] The molecule possesses both hydrogen bond donor (the N-H groups of the hydrazide moiety) and acceptor sites (the oxygen atoms of the nitro and sulfonyl groups, and the nitrogen atoms).[5][6] The negative XLogP3 value suggests a hydrophilic character.[5] These structural features are the primary determinants of its solubility in different organic solvents.

Factors Influencing the Solubility of 4-Nitrobenzenesulfonohydrazide

The solubility of 4-Nitrobenzenesulfonohydrazide is a complex interplay of its molecular structure and the properties of the solvent. The principle of "like dissolves like" serves as a useful initial guide.[7]

-

Polarity: Due to its polar nature, 4-Nitrobenzenesulfonohydrazide is expected to exhibit higher solubility in polar solvents that can engage in dipole-dipole interactions. Solvents such as alcohols (methanol, ethanol), acetone, and acetonitrile are likely to be effective at solvating the molecule.

-

Hydrogen Bonding: The ability of 4-Nitrobenzenesulfonohydrazide to both donate and accept hydrogen bonds is a crucial factor in its solubility.[5][6] Protic solvents, such as alcohols, can act as both hydrogen bond donors and acceptors, leading to strong intermolecular interactions and enhanced solubility. Aprotic polar solvents, like acetone, can only accept hydrogen bonds, which may result in slightly lower but still significant solubility.

-

Temperature: The solubility of solids in liquids generally increases with temperature.[7][9] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces in the solvent. For recrystallization procedures, understanding the temperature-solubility profile is critical for optimizing yield and purity.

Caption: Factors influencing the solubility of 4-Nitrobenzenesulfonohydrazide.

Experimental Determination of Solubility: A Step-by-Step Guide

For researchers requiring precise solubility data for their specific applications, empirical determination is essential. The equilibrium solubility method, often referred to as the shake-flask method, is a robust and widely accepted technique.[10][11][12] An alternative, simpler approach for a rapid estimation is the gravimetric method.[4][9]

Protocol 1: Equilibrium Solubility Determination by the Shake-Flask Method

This method determines the thermodynamic solubility of a compound at a given temperature.[13]

1. Materials and Equipment:

-

4-Nitrobenzenesulfonohydrazide (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)

-

Analytical balance

-

Thermostatic shaker or incubator capable of maintaining a constant temperature[10]

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification[10]

2. Experimental Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-Nitrobenzenesulfonohydrazide to a series of vials, ensuring that there will be undissolved solid remaining at equilibrium.[13]

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours.[10][12][13] It is advisable to determine the equilibration time by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.[13]

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature to allow the excess solid to sediment.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles.[10]

-

Accurately dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method or another suitable analytical technique to determine the concentration of dissolved 4-Nitrobenzenesulfonohydrazide.

-

Prepare a calibration curve using standard solutions of known concentrations of 4-Nitrobenzenesulfonohydrazide.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of 4-Nitrobenzenesulfonohydrazide in the diluted sample.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility.

-

Caption: Workflow for Equilibrium Solubility Determination.

Protocol 2: Gravimetric Method for Solubility Estimation

This method provides a simpler, albeit potentially less precise, way to estimate solubility.[4][9]

1. Materials and Equipment:

-

4-Nitrobenzenesulfonohydrazide (solid)

-

Selected organic solvents

-

Analytical balance

-

Conical flask or beaker

-

Stirring apparatus (e.g., magnetic stirrer)

-

Filtration apparatus (e.g., filter paper and funnel)

-

Evaporating dish

-

Oven

2. Experimental Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess of 4-Nitrobenzenesulfonohydrazide to a known volume of the solvent in a conical flask at a constant temperature.

-

Stir the mixture vigorously until the solution is saturated, which can be confirmed by the presence of undissolved solid.[9]

-

-

Separation of Solid and Liquid Phases:

-

Filter the saturated solution to remove the excess undissolved solid.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a known volume of the clear filtrate into the pre-weighed evaporating dish.

-

Carefully evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator.

-

Dry the evaporating dish containing the solid residue in an oven at a suitable temperature (below the decomposition point of the compound) until a constant weight is achieved.[4][9]

-

-

Calculation of Solubility:

-

Weigh the evaporating dish with the dry residue.

-

The weight of the dissolved 4-Nitrobenzenesulfonohydrazide is the difference between the final and initial weights of the evaporating dish.

-

Calculate the solubility, typically expressed in grams of solute per 100 mL of solvent.

-

Safety and Handling of 4-Nitrobenzenesulfonohydrazide

As a hazardous substance, proper safety precautions must be observed when handling 4-Nitrobenzenesulfonohydrazide.[1][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[14][15]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[14][15][16]

-

Handling: Avoid contact with skin and eyes.[14] In case of contact, rinse immediately with plenty of water.[15] Avoid dust formation.[15][16]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

A thorough understanding of the solubility of 4-Nitrobenzenesulfonohydrazide in organic solvents is fundamental for its effective application in research and development. This guide has provided a comprehensive overview of the key factors influencing its solubility and detailed, practical protocols for its experimental determination. By applying the principles and methodologies outlined herein, researchers can make informed decisions regarding solvent selection, reaction optimization, and product formulation, ultimately leading to more efficient and successful scientific outcomes.

References

-

AxisPharm. Equilibrium Solubility Assays Protocol. [Link]

-

Determination of Solubility by Gravimetric Method. [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.

-

LookChem. Cas 2937-05-5, 4-nitrobenzenesulfonohydrazide. [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 1-3.

- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Wikipedia. Solubility equilibrium. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Scribd. [Link]

-

Solubility of Organic Compounds. (2023). [Link]

-

SALTISE. CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. [Link]

-

PubChem. 4-Nitrobenzenesulfonohydrazide. [Link]

-

Solubility of 4-Nitrobenzenesulfonyl Chloride. Solubility of Things. [Link]

-

PubChem. 4-Nitrobenzenesulfonyl azide. [Link]

-

PubMed. Hydrogen bonding in 4-nitrobenzene-1,2-diamine and two hydrohalide salts. [Link]

-

UNL Digital Commons. Why are the Nitro and Sulfone Groups Poor Hydrogen Bonders?. [Link]

-

PubChem. 4-Nitrobenzenesulfonamide. [Link]

-

PubChem. 2-Nitrobenzene-1-sulfonohydrazide. [Link]

-

ResearchGate. Hydrogen bonding in 4-nitrobenzene-1,2-diamine and two hydrohalide salts | Request PDF. [Link]

-

PubChem. 2-Nitrobenzene-1-sulfonohydrazide. [Link]

-

PubChem. 4-Nitrobenzamide. [Link]

Sources

- 1. Cas 2937-05-5,4-nitrobenzenesulfonohydrazide | lookchem [lookchem.com]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. chem.ws [chem.ws]

- 4. pharmajournal.net [pharmajournal.net]

- 5. 4-Nitrobenzenesulfonohydrazide | C6H7N3O4S | CID 221323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hydrogen bonding in 4-nitrobenzene-1,2-diamine and two hydrohalide salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. researchgate.net [researchgate.net]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.co.uk [fishersci.co.uk]

- 16. fishersci.com [fishersci.com]

thermal stability and decomposition of 4-Nitrobenzenesulfonohydrazide

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4-Nitrobenzenesulfonohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrobenzenesulfonohydrazide is a versatile reagent in organic synthesis, valued for its role in the formation of hydrazones and other key intermediates. However, its utility is intrinsically linked to its thermal characteristics. The presence of a nitro group and a sulfonohydrazide moiety imparts a degree of thermal sensitivity that necessitates a thorough understanding for safe handling and optimal application. This guide provides a comprehensive analysis of the thermal stability and decomposition profile of 4-Nitrobenzenesulfonohydrazide, grounded in established analytical techniques. We will explore the causality behind experimental choices for thermal analysis, present detailed protocols, and visualize the decomposition pathways, offering field-proven insights for researchers and drug development professionals.

Introduction to 4-Nitrobenzenesulfonohydrazide

4-Nitrobenzenesulfonohydrazide, often abbreviated as NBSH in contexts specific to this isomer, is an organic compound with the chemical formula C₆H₇N₃O₄S.[1] It presents as a pale yellow to light brown crystalline powder.[2] Structurally, it consists of a benzene ring substituted with a nitro group and a sulfonohydrazide group at the para (1,4) positions.

This reagent is primarily utilized in synthetic chemistry for its reactivity with aldehydes and ketones to form the corresponding hydrazones.[2] These hydrazone derivatives are stable intermediates that serve as crucial building blocks in the synthesis of a wide array of pharmaceuticals and dyes.[2] The predictable reactivity of the hydrazide group, modulated by the electron-withdrawing nature of the 4-nitrophenylsulfonyl moiety, makes it a valuable tool for chemists. However, like many nitroaromatic compounds, its energetic potential requires careful consideration of its thermal behavior.

Thermal Stability Profile

Under standard ambient conditions, 4-Nitrobenzenesulfonohydrazide is a stable solid.[2] Its stability, however, diminishes significantly with increasing temperature, particularly when in solution. This characteristic is shared with its structural isomer, 2-nitrobenzenesulfonylhydrazide (o-NBSH), which is known to be thermally sensitive and requires storage at low temperatures (-20°C) to prevent degradation.[3] The thermal decomposition of o-NBSH in solution can lead to the formation of 2-nitrobenzenesulfinic acid, an undesired byproduct that can interfere with intended reactions.[4]

Studies on related compounds, such as N-isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (IPNBSH), have shown that structural modifications can enhance thermal stability. IPNBSH, a derivative of o-NBSH, exhibits greater thermal robustness and can be stored at room temperature for extended periods.[4][5] For instance, a solution of o-NBSH shows significant fragmentation when heated at 50°C for 30 minutes, whereas IPNBSH remains stable under the same conditions.[4][5] While direct comparative studies for the 4-nitro isomer are less common in the literature, the inherent properties of the nitrobenzenesulfonylhydrazide scaffold suggest that thermal sensitivity is a key consideration. Decomposition of 4-Nitrobenzenesulfonohydrazide is expected at elevated temperatures.[2]

Thermal Decomposition: Mechanism and Hazardous Products

The thermal decomposition of 4-Nitrobenzenesulfonohydrazide involves the energetic breakdown of the molecule into smaller, gaseous products. The process is exothermic and can be vigorous if initiated rapidly.

Hazardous Decomposition Products: Upon heating, the compound is expected to decompose and release a mixture of toxic gases. Key hazardous decomposition products identified in safety data sheets include:

-

Nitrogen oxides (NOx)

-

Sulfur oxides (SOx)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)[6]

The formation of these products is a direct consequence of the elemental composition of the parent molecule (Carbon, Hydrogen, Nitrogen, Oxygen, Sulfur). The high oxygen content, due to the nitro and sulfonyl groups, contributes to the potential for rapid, self-oxidizing decomposition.

Proposed Decomposition Pathway

The decomposition is likely initiated by the cleavage of the weakest bonds within the molecule, typically the N-S or N-N bonds. The process can be visualized as a cascade of reactions leading to the final gaseous products.

Caption: Integrated workflow for the thermal characterization of energetic materials.

Safety, Handling, and Storage

Given its thermal sensitivity and hazardous decomposition products, strict safety protocols must be followed when handling 4-Nitrobenzenesulfonohydrazide.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. [7]* Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [7]* Conditions to Avoid: Avoid heating, friction, shock, and contact with incompatible materials.

-

Incompatible Materials: Keep away from strong oxidizing agents and strong bases. [6]* Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container. [6][8]

Conclusion

4-Nitrobenzenesulfonohydrazide is a compound of significant utility in organic synthesis, but its application must be guided by a thorough respect for its thermal properties. The presence of the nitro group renders it an energetic material with a distinct decomposition profile characterized by a sharp exotherm and the release of hazardous gases. Through rigorous thermal analysis using DSC and TGA, researchers can obtain the critical data needed to establish safe operating limits and predict the material's behavior under thermal stress. The protocols and insights provided in this guide serve as a foundation for the safe and effective use of 4-Nitrobenzenesulfonohydrazide in research and development settings.

References

-

4-Nitrobenzenesulfonohydrazide. PubChem, National Center for Biotechnology Information. [Link]

-

Differential scanning calorimetry (DSC) for 4 in the heating and cooling modes. (2017). ResearchGate. [Link]

-

Cas 2937-05-5, 4-nitrobenzenesulfonohydrazide. LookChem. [Link]

-

Movassaghi, M., & O'Doherty, G. A. (2007). N-Isopropylidene-N'-2-nitrobenzenesulfonyl Hydrazine, a Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes. The Journal of Organic Chemistry, 72(5), 1838–1841. [Link]

-

Movassaghi, M., & O'Doherty, G. A. (2007). N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes. PMC, NIH. [Link]

-

The Thermal Decomposition of Thirty Commercially Available Materials at 300C. (1974). DTIC. [Link]

-

Movassaghi, M., & O'Doherty, G. A. (2007). N-Isopropylidene-N'-2-nitrobenzenesulfonyl Hydrazine, a Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes. SciSpace. [Link]

-

kinetic analysis of the catalytic decomposition of hydrazine. (2002). SciELO. [Link]

-

investigation of thermal stability of some nitroaromatic derivatives by dsc. (2012). ResearchGate. [Link]

-

2-Nitrobenzenesulfonylhydrazide (NBSH). Organic Chemistry Portal. [Link]

-

Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021). UNICAM. [Link]

-

Chen, A., et al. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. PubMed. [Link]

-

Myers, A. G., Zheng, B., & Movassaghi, M. (1997). Preparation of the Reagent o-Nitrobenzenesulfonylhydrazide. The Journal of Organic Chemistry, 62(21), 7507. [Link]

-

2-Nitrobenzene-1-sulfonohydrazide. PubChem, National Center for Biotechnology Information. [Link]

-

Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives ofT[1][6][7]riazolo[4,3-b]. (2022). Semantic Scholar. [Link]

-

Kinetic Analysis and Transformation Pathways of Sulfamethoxazole Degradation in Water and Wastewater Under Electron Beam Irradiation. (2024). MDPI. [Link]

-

Investigation of the Kinetics and Mechanism of Decomposition of Ammonium Hydrogen Sulfate. (1993). Acta Physico-Chimica Sinica. [Link]

Sources

- 1. 4-Nitrobenzenesulfonohydrazide | C6H7N3O4S | CID 221323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 2937-05-5,4-nitrobenzenesulfonohydrazide | lookchem [lookchem.com]

- 3. 2-Nitrobenzenesulfonylhydrazide (NBSH) [organic-chemistry.org]

- 4. N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 2,4-Diamino-6-phenyl-1,3,5-triazine (CAS 2937-05-5): Properties and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2,4-Diamino-6-phenyl-1,3,5-triazine, also known as Benzoguanamine, a versatile compound with significant applications ranging from industrial polymers to its emerging role as a privileged scaffold in medicinal chemistry. For researchers, scientists, and drug development professionals, understanding the core properties and synthetic utility of this molecule is paramount for leveraging its potential in the design of novel therapeutics.

Core Compound Analysis: 2,4-Diamino-6-phenyl-1,3,5-triazine

2,4-Diamino-6-phenyl-1,3,5-triazine is a heterocyclic compound characterized by a triazine ring substituted with two amino groups and a phenyl group.[1] This structure imparts a unique combination of chemical stability, reactivity, and supramolecular assembly capabilities.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,4-Diamino-6-phenyl-1,3,5-triazine is essential for its application in both material science and as a pharmaceutical intermediate.

| Property | Value |

| CAS Number | 91-76-9 |

| Molecular Formula | C₉H₉N₅ |

| Molecular Weight | 187.20 g/mol [1] |

| Appearance | White to off-white crystalline powder[3] |

| Melting Point | 224-228 °C |

| Solubility | Very slightly soluble in water (320 mg/L at 25°C). Soluble in ethanol, ether, and dilute hydrochloric acid.[3] |

| Density | 1.4 g/cm³ (at 25°C)[3] |

Industrial Significance

Historically, the primary application of 2,4-Diamino-6-phenyl-1,3,5-triazine has been in the synthesis of thermosetting resins.[3] Its reaction with formaldehyde yields benzoguanamine-formaldehyde resins, which are valued for their excellent resistance to alkali and are used in coatings, laminates, and molding compounds.[4][5] While these applications are significant, the focus of this guide is its utility in the realm of drug discovery and development.

The s-Triazine Scaffold in Medicinal Chemistry: A Privileged Structure

The 1,3,5-triazine (or s-triazine) core is considered a "privileged scaffold" in medicinal chemistry. This is due to its ability to serve as a rigid framework for the presentation of various functional groups in a defined spatial orientation, allowing for interactions with multiple biological targets. The s-triazine scaffold is a key component in several approved drugs, highlighting its clinical relevance.[6]

The presence of amino and phenyl groups on the 2,4-Diamino-6-phenyl-1,3,5-triazine core provides readily modifiable handles for the synthesis of diverse compound libraries. This makes it an attractive starting material for the development of novel therapeutic agents, particularly in the area of kinase inhibition.[7][8]

Application in Kinase Inhibitor Drug Discovery: Targeting PIM1

Recent research has highlighted the potential of functionalized 2,4-diamino-1,3,5-triazines as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer.[7][8] One such target of interest is the PIM1 kinase, a serine/threonine kinase that plays a significant role in cell survival and proliferation.

The following sections detail a proven workflow for the synthesis and biological evaluation of a 2,4-diamino-1,3,5-triazine derivative as a PIM1 kinase inhibitor, demonstrating the practical application of 2,4-Diamino-6-phenyl-1,3,5-triazine as a foundational scaffold.

Synthetic Workflow: From Core Scaffold to Bioactive Derivative

A two-step synthesis method can be employed to generate functionalized 6-aryl-2,4-diamino-1,3,5-triazines.[7][8] The initial step involves the microwave-assisted synthesis of biguanide intermediates, which are then cyclized with an appropriate ester to yield the final triazine derivatives.[7][8]

Caption: Synthetic workflow for functionalized 2,4-diamino-1,3,5-triazines.

Detailed Experimental Protocol: Synthesis of a PIM1 Kinase Inhibitor

The following protocol is adapted from a peer-reviewed study and outlines the synthesis of a specific 6-aryl-2,4-diamino-1,3,5-triazine derivative that has demonstrated inhibitory activity against PIM1 kinase.[8]

Step 1: Synthesis of 4-methylthio-phenyl-biguanide hydrochloride (Intermediate)

-

Combine 4-methylthio-phenylamine (1 eq) and dicyandiamide (1 eq) in a microwave-safe vessel.

-

Add a suitable solvent (e.g., pyridine).

-

Irradiate the mixture in a microwave reactor at 130°C for 10 minutes.[8]

-

After cooling, the resulting precipitate is filtered, washed with a non-polar solvent (e.g., diethyl ether), and dried to yield the biguanide hydrochloride intermediate.

Step 2: Synthesis of 6-(4-chlorophenyl)-N2-(4-(methylthio)phenyl)-1,3,5-triazine-2,4-diamine (Final Compound)

-

Dissolve the 4-methylthio-phenyl-biguanide hydrochloride (1 eq) in anhydrous methanol under a nitrogen atmosphere and cool to 0°C.

-

Add sodium methanolate (10-15 eq) to the cooled solution.

-

Add 4-chlorobenzoate (1.3-1.5 eq) to the reaction mixture.

-

Allow the mixture to warm to room temperature and then reflux for 3-8 hours.

-

Upon cooling, the precipitate is collected by filtration.

-

The crude product is purified by washing with dichloromethane to yield the final compound as a beige powder.[8]

Biological Evaluation and Mechanism of Action

The synthesized 2,4-diamino-1,3,5-triazine derivatives can be evaluated for their inhibitory activity against a panel of protein kinases.[7][8] An in vitro kinase assay, such as the ADP-Glo™ Kinase Assay, can be utilized to determine the IC₅₀ values of the compounds against the target kinase, in this case, PIM1.[7][8]

The mechanism of action of these inhibitors is generally competitive with ATP, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its downstream substrates. This inhibition of PIM1 kinase activity can disrupt signaling pathways involved in cell survival and proliferation, making it a promising strategy for cancer therapy.

Caption: Inhibition of the PIM1 kinase signaling pathway.

Safety and Handling

2,4-Diamino-6-phenyl-1,3,5-triazine is harmful if swallowed and is harmful to aquatic life with long-lasting effects.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

2,4-Diamino-6-phenyl-1,3,5-triazine is a compound of significant interest to researchers and drug development professionals. While its traditional use lies in polymer chemistry, its role as a versatile and privileged scaffold in medicinal chemistry is increasingly being recognized. The ability to readily synthesize a diverse range of derivatives, coupled with the proven biological activity of the s-triazine core, makes it a valuable starting point for the discovery of novel therapeutics, particularly in the field of kinase inhibition. The detailed synthetic and evaluation workflows presented in this guide provide a practical framework for harnessing the potential of this remarkable molecule.

References

- Diakité, A. S., Ambeu-Loko, C. N. M., Yapi, A. D., Logé, C., Kacou, A., Kra, S., Baratte, B., Bach, S., Ruchaud, S., Sissouma, D., Ouattara, M., & Robert, J. (2023). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response. International Journal of Pharmaceutical Research and Allied Sciences, 12(4), 1-11.

-

Diakité, A. S., et al. (2023). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response. International Journal of Pharmaceutical Research and Allied Sciences. Available at: [Link]

- de la Hoz, A., Díaz-Ortiz, Á., Elguero, J., Foces-Foces, C., Moreno, A., & Mateo, M. C. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 28(8), 1034-1041.

-

de la Hoz, A., et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry. Available at: [Link]

- Díaz-Ortiz, Á., de la Hoz, A., & Elguero, J. (2005). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Heterocycles, 66(1), 745-776.

- A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents. (2025). Scientific Reports.

- Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. (n.d.).

- Holder, S., Zech, S. G., & Ray, P. D. (2009). Synthesis and evaluation of novel inhibitors of pim-1 and pim-2 protein kinases. Bioorganic & Medicinal Chemistry Letters, 19(1), 22-26.

- Rybka, S., Obniska, J., Rapacz, A., & Filipek, B. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Molecules, 27(21), 7489.

- 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. (2020).

- Preparation and Characterization of Melamine–Benzoguanamine–Formaldehyde Resins and Their Flame-Retardant Properties in Impregnated Paper for Low Pressure Lamin

- Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. (2025). Journal of Advanced Scientific Research.

- Microwave Assisted Synthesis of 2,4,6-tris(pyrazolylamino)-1,3,5-triazines. (2025).

- Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. (n.d.).

- A Comparative Study of Etherified Benzoguanamine-Formaldehyde Resins for Advanced Applic

- Synthesis and in vitro evaluation of 2,4-diamino-1,3,5-triazine derivatives as neuronal voltage-gated sodium channel blockers. (2025).

- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). MDPI.

- Cocrystallization of 2,4-Diamino-6-phenyl-1,3,5-triazine with β-(phenylthio)propionic acid: Crystal Structure, Hirshfeld surface, DFT studies and Molecular Docking. (2025).

- Benzoguanamine. (n.d.). In Wikipedia. Retrieved January 12, 2026.

- Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR)

- Benzoguanamine CAS 91-76-9 Manufacturers, Suppliers, Factory. (n.d.). Home Sunshine Pharma.

- Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Publishing.

- BENZOGUANAMINE. (n.d.).

- 1,3,5-Triazine-2,4-diamine, 6-phenyl-. (n.d.). NIST WebBook.

- Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. (n.d.).

- Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. (n.d.). PubMed.

- Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. (2020).

- Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. (2023). MDPI.

- European Journal of Medicinal Chemistry. (2024). ePrints Soton.

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.

- Anticancer therapeutic potential of benzofuran scaffolds. (2023). PubMed Central.